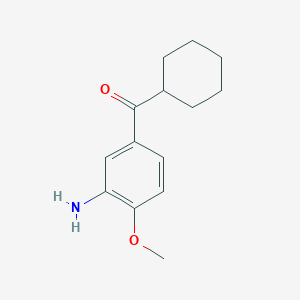

5-Cyclohexanecarbonyl-2-methoxyaniline

Description

Properties

IUPAC Name |

(3-amino-4-methoxyphenyl)-cyclohexylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10/h7-10H,2-6,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKZKHCQHKGWSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2CCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexanecarbonyl-2-methoxyaniline typically involves the acylation of 2-methoxyaniline with cyclohexanecarbonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexanecarbonyl-2-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The aniline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 5-cyclohexanecarbonyl-2-methoxybenzaldehyde.

Reduction: Formation of this compound alcohol.

Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

5-Cyclohexanecarbonyl-2-methoxyaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclohexanecarbonyl-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The methoxy and carbonyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Properties of 5-Cyclohexanecarbonyl-2-methoxyaniline and Related Compounds

Physicochemical Properties

- Lipophilicity : The cyclohexanecarbonyl group in this compound significantly increases lipophilicity compared to chloro- or methyl-substituted anilines (e.g., 5-chloro-2-methylaniline), which are typically dissolved in cyclohexane or ethyl acetate at 10 µg/mL. This property may enhance membrane permeability in biological systems.

- Solubility: Cyclohexanecarboxylic acid (parent compound) is highly soluble in polar solvents like water and ethanol due to its carboxylic acid group. In contrast, the aniline derivative’s solubility is likely reduced by the nonpolar cyclohexane ring but modulated by the methoxy group’s polarity.

- Reactivity : The methoxy group in this compound activates the aromatic ring toward electrophilic substitution, whereas chloro substituents in analogs (e.g., 5-chloro-2-methylaniline) deactivate the ring, directing reactions to specific positions.

Biological Activity

5-Cyclohexanecarbonyl-2-methoxyaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, target interactions, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H17NO2

- Molecular Weight : 219.28 g/mol

The structure of this compound consists of an aniline moiety substituted with a methoxy group and a cyclohexanecarbonyl group, which contributes to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound has been shown to interact with various receptors, influencing cellular signaling pathways. Studies indicate that it may bind with high affinity to specific targets, altering physiological responses.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes, which are crucial in disease states.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

-

Cytotoxic Effects on Cancer Cells :

- Research demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

-

Antioxidant Properties :

- In vitro assays showed that the compound effectively scavenges free radicals, thereby reducing oxidative stress markers in treated cells. This suggests potential applications in neuroprotection and age-related diseases.

Q & A

Q. What are the recommended synthetic routes for 5-Cyclohexanecarbonyl-2-methoxyaniline, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves acylation of 2-methoxyaniline with cyclohexanecarbonyl chloride. Key steps include:

- Reagent selection : Use a base like diisopropylethylamine (Hünig’s base) to neutralize HCl during acylation, as seen in analogous reactions with amino alcohols .

- Solvent optimization : Test polar aprotic solvents (e.g., DCM, THF) for solubility and reaction efficiency. For example, cyclohexane or ethyl acetate may be suitable for purification, based on solubility studies of structurally related aniline derivatives .

- Yield optimization : Monitor reaction progress via TLC and adjust temperature (e.g., 0–25°C) to minimize side reactions.

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for methoxyaniline) and cyclohexane protons (δ 1.0–2.5 ppm).

- ¹³C NMR : Confirm the carbonyl carbon (δ ~170 ppm) and methoxy group (δ ~55 ppm).

- IR Spectroscopy : Detect C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 262.1443 for C₁₄H₁₉NO₂).

Structural analogs, such as cyclohexanecarboxamide derivatives, have been characterized using similar protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across solvents?

Methodological Answer: Contradictions may arise from variations in solvent purity, temperature, or measurement techniques. To address this:

- Standardize protocols : Use HPLC-grade solvents and control temperature (e.g., 25°C) during solubility tests.

- Quantitative analysis : Employ UV-Vis spectroscopy to measure saturation concentrations (e.g., using a calibration curve at λmax ~270 nm).

- Cross-validate : Compare results with structurally similar compounds, such as 3-chloro-2-methylaniline, which showed solubility variations in cyclohexane vs. ethyl acetate .

Q. What role does the steric environment of the cyclohexanecarbonyl group play in nucleophilic substitution reactions?

Methodological Answer: The bulky cyclohexane ring may hinder nucleophilic attack at the carbonyl carbon. To investigate:

- Kinetic studies : Compare reaction rates with less sterically hindered analogs (e.g., acetyl derivatives).

- Computational modeling : Use DFT calculations to map steric hindrance (e.g., % buried volume) around the carbonyl group.

- Substituent effects : Test reactivity with bulky vs. small nucleophiles (e.g., aniline vs. methylamine).

Analogous studies on cyclohexanecarboxamide derivatives revealed steric effects on hydrolysis rates .

Q. How can researchers analyze contradictory data on the stability of this compound under acidic/basic conditions?

Methodological Answer: Conflicting stability reports may stem from pH gradients or degradation product variability. To clarify:

- pH-dependent stability assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.

- Degradation product identification : Use LC-MS to detect byproducts (e.g., hydrolyzed cyclohexanecarboxylic acid).

- Statistical validation : Apply bootstrapping or structural equation modeling (SEM) to account for variability, as demonstrated in longitudinal studies of chemical behavior .

Q. What strategies mitigate interference from the methoxy group in regioselective functionalization?

Methodological Answer: The electron-donating methoxy group can direct electrophilic substitution. To control regioselectivity:

- Protecting groups : Temporarily block the methoxy group using silyl ethers (e.g., TBSCl) during reactions.

- Directed ortho-metalation : Use LDA or Grignard reagents to deprotonate specific positions.

- Catalytic approaches : Employ transition-metal catalysts (e.g., Pd) for cross-coupling at meta positions.

Similar strategies were applied in functionalizing methoxyphenylboronic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.